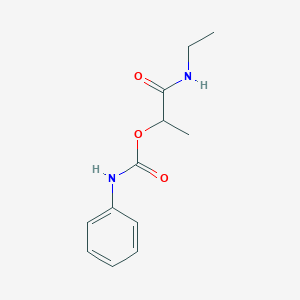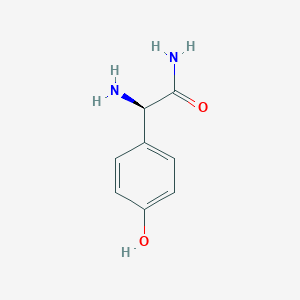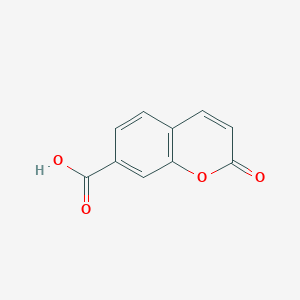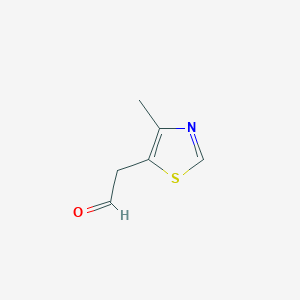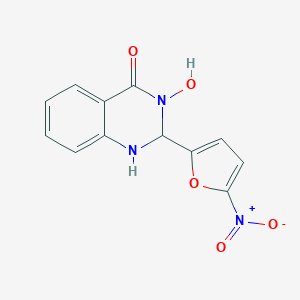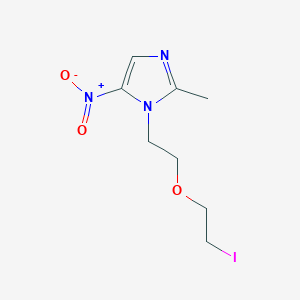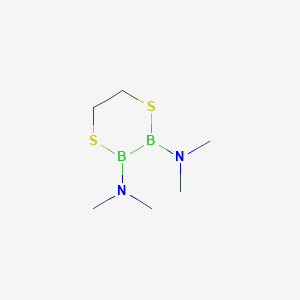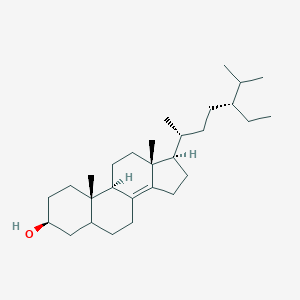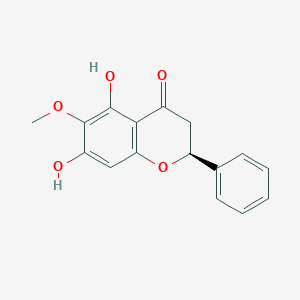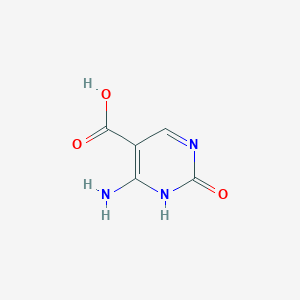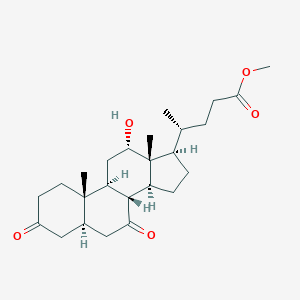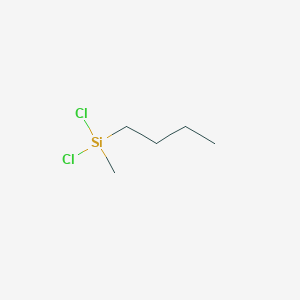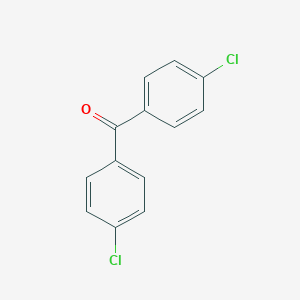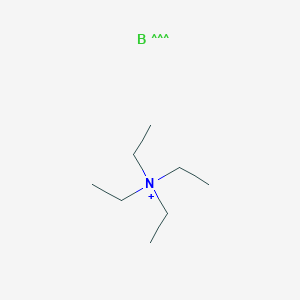
テトラエチルアンモニウムボロハイドライド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tetraethylammonium borohydride is a chemical compound with the formula (C₂H₅)₄N(BH₄). It is a crystalline solid that is stable under standard conditions. This compound is known for its reducing properties and is used in various chemical reactions, particularly in organic synthesis. It is soluble in water and organic solvents and is often used as a reducing agent, hydrogen source, and deoxygenating agent.
科学的研究の応用
Tetraethylammonium borohydride has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds and hydrogenation reactions.
Biology: It is used in the preparation of biological samples, particularly in the reduction of disulfide bonds in proteins.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
作用機序
Target of Action
Tetraethylammonium borohydride, also known as TEAB, is an experimental compound with no approved indication . Its primary targets are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
The exact mechanism of action of TEAB is still under investigation . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . By blocking these targets, TEAB inhibits the transmission of nerve signals and the contraction of muscles.
Biochemical Pathways
The biochemical pathways affected by TEAB are related to its targets. For instance, by blocking calcium- and voltage-activated potassium channels, TEAB can affect the flow of potassium ions across cell membranes, which is crucial for nerve signal transmission and muscle contraction . .
Result of Action
The molecular and cellular effects of TEAB’s action are related to its inhibitory effects on its targets. For instance, by blocking autonomic ganglia and nicotinic acetylcholine receptors, TEAB can inhibit nerve signal transmission, leading to effects such as muscle relaxation . .
Action Environment
The action, efficacy, and stability of TEAB can be influenced by various environmental factors. For instance, TEAB is moisture sensitive and may decompose to produce toxic gases when it is heated or exposed to moisture . Therefore, it should be handled properly to avoid contact with strong oxidizing agents and organic acids, which could trigger combustion or explosion .
生化学分析
Cellular Effects
It has been suggested that it may induce apoptosis in HeLa cells
Molecular Mechanism
Tetraethylammonium borohydride’s mechanism of action is still being investigated. It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature and under normal pressure
準備方法
Synthetic Routes and Reaction Conditions: Tetraethylammonium borohydride can be synthesized by reacting sodium borohydride with tetraethylammonium hydroxide in an organic solvent. The reaction typically proceeds as follows:
NaBH4+(C2H5)4N(OH)→(C2H5)4N(BH4)+NaOH
The product is then purified through distillation and crystallization .
Industrial Production Methods: Industrial production of tetraethylammonium borohydride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple stages of crystallization and filtration to remove impurities .
化学反応の分析
Types of Reactions: Tetraethylammonium borohydride undergoes various chemical reactions, including:
Reduction: It is a mild reducing agent and can reduce aldehydes, ketones, and other carbonyl compounds to their corresponding alcohols.
Hydrogenation: It can act as a hydrogen source in hydrogenation reactions, particularly in the presence of metal catalysts.
Deoxygenation: It is used to remove oxygen from organic compounds, making it useful in the synthesis of deoxygenated products.
Common Reagents and Conditions:
Reagents: Common reagents used with tetraethylammonium borohydride include metal catalysts (e.g., platinum, palladium), organic solvents (e.g., ethanol, methanol), and other reducing agents.
Major Products:
Alcohols: Reduction of carbonyl compounds results in the formation of alcohols.
Hydrogenated Compounds: Hydrogenation reactions yield hydrogenated organic compounds.
Deoxygenated Products: Deoxygenation reactions produce deoxygenated organic compounds.
類似化合物との比較
Sodium Borohydride (NaBH₄): A common reducing agent with similar properties but different solubility and reactivity.
Lithium Borohydride (LiBH₄): Another reducing agent with higher reactivity and different solubility.
Tetrabutylammonium Borohydride: Similar to tetraethylammonium borohydride but with different solubility and reactivity due to the larger butyl groups.
Uniqueness: Tetraethylammonium borohydride is unique due to its moderate reducing power, solubility in both water and organic solvents, and stability under standard conditions. These properties make it a versatile reagent in various chemical reactions and applications .
特性
CAS番号 |
17083-85-1 |
|---|---|
分子式 |
C8H20BN+ |
分子量 |
141.06 g/mol |
InChI |
InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1; |
InChIキー |
NQZKZGHOYUYCHU-UHFFFAOYSA-N |
SMILES |
[B-].CC[N+](CC)(CC)CC |
正規SMILES |
[B].CC[N+](CC)(CC)CC |
Key on ui other cas no. |
17083-85-1 |
ピクトグラム |
Flammable; Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetraethylammonium borohydride contribute to the preservation of historical documents and artwork?
A: Tetraethylammonium borohydride can be used to stabilize cellulose, the primary component of paper, against degradation. Research has shown that treating aged rag paper with Tetraethylammonium borohydride significantly improves its long-term stability []. This is achieved by reducing carbonyl groups (ketones and aldehydes) present in oxidized cellulose, which are responsible for its degradation over time. This application is particularly relevant for preserving historical documents and artwork on paper substrates.
Q2: Can you explain the significance of removing carbonyl groups from oxidized cellulose using Tetraethylammonium borohydride in paper conservation?
A: The presence of carbonyl groups in oxidized cellulose weakens the paper's structure, making it susceptible to further degradation, embrittlement, and discoloration over time []. Tetraethylammonium borohydride acts as a reducing agent, effectively converting these carbonyl groups back to their original alcohol form. This reduction process strengthens the cellulose chains, enhancing the paper's long-term stability and resistance to further damage []. This stabilization effect is crucial for preserving the integrity and longevity of valuable documents and artwork on paper.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


